Potassium (2,5-dihydrofuran-3-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide is a chemical compound belonging to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. Potassium organotrifluoroborates have gained significant attention due to their applications in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide typically involves the reaction of 2,5-dihydrofuran with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
2,5-dihydrofuran+BF3⋅OEt2+KOH→potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide
Industrial Production Methods: In an industrial setting, the production of potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed
Major Products: The major products formed from these reactions include boronic acids, substituted organoboron compounds, and various organic molecules with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
- Potassium (2,3-dihydro-1-benzofuran-5-yl)trifluoroboranuide
- Potassium 3,4-dichlorophenyltrifluoroborate
- Potassium [(Z)-but-2-en-2-yl]-trifluoroboranuide
Uniqueness: Potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other potassium organotrifluoroborates, it offers unique advantages in terms of selectivity and efficiency in cross-coupling reactions .
Eigenschaften
Molekularformel |
C4H5BF3KO |
---|---|
Molekulargewicht |
175.99 g/mol |
IUPAC-Name |
potassium;2,5-dihydrofuran-3-yl(trifluoro)boranuide |
InChI |
InChI=1S/C4H5BF3O.K/c6-5(7,8)4-1-2-9-3-4;/h1H,2-3H2;/q-1;+1 |
InChI-Schlüssel |
XUXOZOCBXUFSSH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CCOC1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.